(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features both amino and hydroxyl functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and (S)-(-)-1-phenylethylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 3-aminobenzaldehyde is then subjected to reductive amination with (S)-(-)-1-phenylethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: This is the enantiomer of the compound and may exhibit different biological activities.
(1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: Another stereoisomer with distinct properties.
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL: Yet another stereoisomer with unique characteristics.
Uniqueness
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |
InChI Key |
MZRAWVWPFRLHMV-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)N)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)N)N)O |
Origin of Product |
United States |
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